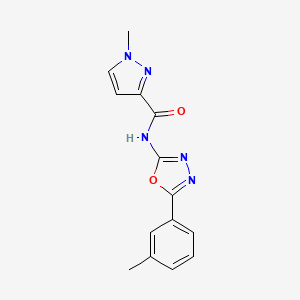
2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Allopurinol hydrochloride and is primarily used in the treatment of gout and hyperuricemia. However, in recent years, researchers have been exploring its potential applications in other areas such as cancer treatment and neuroprotection.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Novel Compounds : 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid derivatives are used in the synthesis of novel compounds, such as thiopyrimidine-glucuronide compounds, with promising biological activities. This synthesis involves the formation of a dihydropyrimidine skeleton and installation of a pyrimidine ring with an amino group (Wanare, 2022).
Synthesis of Immunobiological Compounds : Derivatives of 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid have been prepared for immunostimulatory and immunomodulatory purposes. Some of these compounds significantly enhance the secretion of chemokines, demonstrating their potential in immunobiology (Doláková et al., 2005).
Physicochemical Properties Study : Research on substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, which are related to 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid, revealed insights into their physicochemical properties and biological potential. This study compared their properties with positionally isomeric thienopyrimidinones and benzo isosteres, emphasizing the importance of the position of the sulfur atom in influencing biological activities (Zadorozhny et al., 2010).
Fluorescence Binding Studies : Derivatives of 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid have been used in studies investigating their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research provides valuable insights into the binding constants, thermodynamic parameters, and conformational changes in BSA (Meng et al., 2012).
Biological and Pharmaceutical Research
Antifolate Inhibitors Research : Synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, related to the chemical , has been studied for their potential as inhibitors of thymidylate synthase, with implications for antitumor and antibacterial applications. This research contributes to the understanding of the structural requirements for inhibiting thymidylate synthase, a key enzyme in DNA synthesis (Gangjee et al., 1996).
Synthesis of Thieno[2,3-b]pyridines and Pyrimidines : The synthesis of various thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, which are structurally related to 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid, has been researched for potential pharmaceutical applications. This synthesis explores the chemical transformation of pyridine-3-carbonitrile derivatives and has relevance in the development of new pharmaceutical agents (Abdelriheem et al., 2015).
Potent Dual Inhibitors Synthesis : A study focused on synthesizing 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, closely related to the compound , as dual inhibitors of thymidylate synthase and dihydrofolate reductase. This research holds significance in the development of potent dual inhibitors for cancer treatment, as they target key enzymes involved in nucleotide biosynthesis (Gangjee et al., 2008).
Propiedades
IUPAC Name |
2-amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S.ClH/c8-4(6(12)13)1-3-2-5(11)10-7(14)9-3;/h2,4H,1,8H2,(H,12,13)(H2,9,10,11,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGITKCHRRFLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2354949.png)
![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)
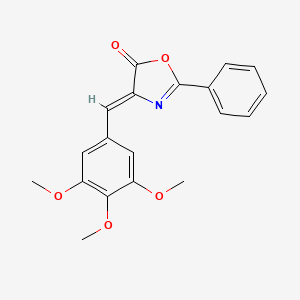
![7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2354952.png)
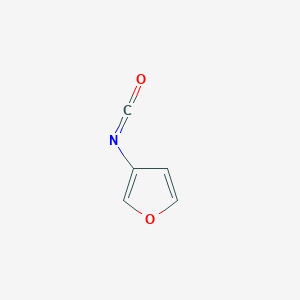

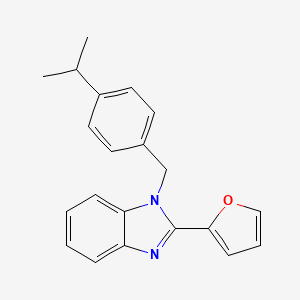
![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2354958.png)
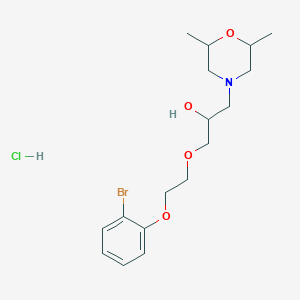


![(5R,7S)-N-(1-Cyanocyclopropyl)-1-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2354967.png)
